![molecular formula C6H3F9O2 B14363833 1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane CAS No. 93402-66-5](/img/structure/B14363833.png)
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane typically involves the reaction of hexafluoropropylene oxide with methanol in the presence of a base. The reaction conditions often include a temperature range of 0-50°C and a pressure of 1-5 atm. The reaction proceeds via nucleophilic substitution, where the methanol attacks the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium methoxide in methanol at 0-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique properties.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane involves its interaction with molecular targets through its fluorine atoms and ether linkage. The compound can form strong hydrogen bonds and dipole-dipole interactions, which can influence its reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Similar in structure but lacks the trifluoroethenyl group.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Contains an additional fluorine atom and is used in similar applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane is unique due to its trifluoroethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Properties
CAS No. |
93402-66-5 |
|---|---|
Molecular Formula |
C6H3F9O2 |
Molecular Weight |
278.07 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-methoxy-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C6H3F9O2/c1-16-5(12,13)4(10,11)6(14,15)17-3(9)2(7)8/h1H3 |
InChI Key |
MBUQETYUBKTWIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


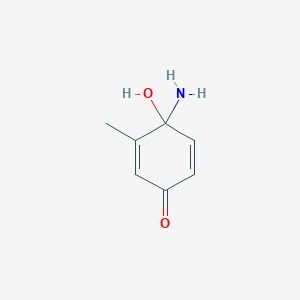
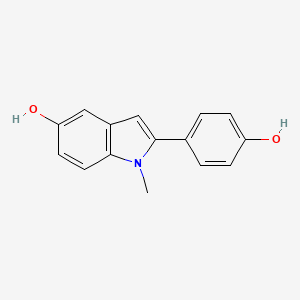
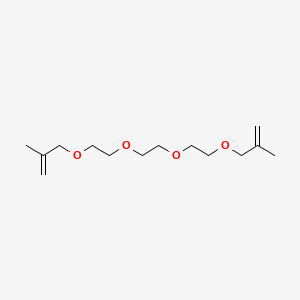
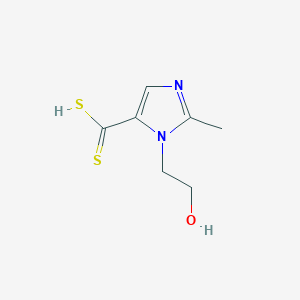
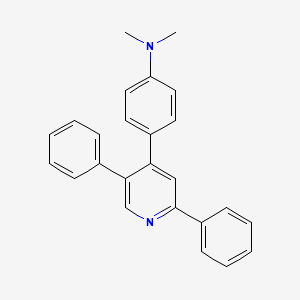

![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
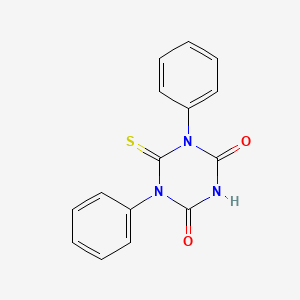
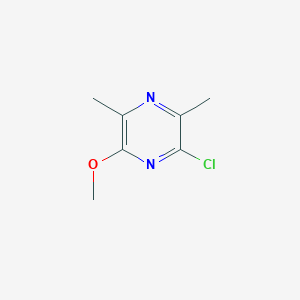
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
